((3-Fluorophenyl)sulfonyl)proline

Description

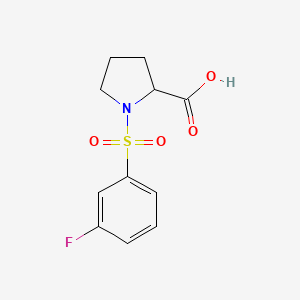

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4S/c12-8-3-1-4-9(7-8)18(16,17)13-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSYMBNMDIWYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Proline and Its Derivatives

Proline, a unique proteinogenic amino acid with a secondary amine integrated into a pyrrolidine (B122466) ring, imparts significant conformational rigidity to peptides and proteins. sigmaaldrich.comwikipedia.org This inherent structural constraint has made proline and its derivatives invaluable tools in medicinal chemistry and chemical biology. nih.govnih.gov The fixed conformation of the proline ring allows for the precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

The incorporation of proline analogues into small-molecule drugs and therapeutic peptides has become a well-established strategy in drug design. nih.gov Over the past fifteen years, more than fifteen drugs containing proline analogues have received FDA approval, highlighting their clinical importance. nih.gov These derivatives are utilized to modulate the stability of synthetic collagens, create peptide mimetics, and act as catalysts in asymmetric organic reactions. wikipedia.orgnih.gov The introduction of various substituents onto the proline ring can fine-tune the molecule's physicochemical properties, influencing its biological activity and pharmacokinetic profile. nih.govacs.org

The Versatile Role of Sulfonyl Containing Moieties

Sulfonyl-containing compounds represent a significant class of therapeutic agents with a broad spectrum of biological activities. researchgate.net The sulfonamide group, in particular, is a privileged pharmacophore found in a wide array of approved drugs, including antibiotics, diuretics, and antiviral agents. tandfonline.com The success of sulfonamides can be attributed to their high stability, favorable solubility, and the ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. tandfonline.com

The introduction of a sulfonyl group into a molecule can significantly impact its properties. It can enhance metabolic stability, thereby prolonging the duration of action of a drug. researchgate.netsioc-journal.cn Furthermore, the polar nature of the sulfonyl group can improve a molecule's pharmacokinetic properties and reduce the risk of off-target effects. sioc-journal.cn Beyond sulfonamides, other sulfur-based functionalities like sulfones, sulfoximines, and sulfondiimines are gaining traction in drug discovery, offering novel avenues to explore chemical space and develop more effective and safer therapies. tandfonline.comrsc.org

The Strategic Rationale for Investigating 3 Fluorophenyl Sulfonyl Proline

Development of Synthetic Routes to the ((3-Fluorophenyl)sulfonyl)proline Core Structure

The construction of the fundamental ((3-Fluorophenyl)sulfonyl)proline scaffold has been approached through several distinct synthetic pathways, each offering unique advantages in terms of efficiency, precursor availability, and reaction conditions.

Exploration of Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline

A novel and environmentally friendly one-pot tandem protocol has been developed for the N-sulfonylation and esterification of proline. nih.gov This method utilizes a base-mediated coupling reaction between benzenesulfonyl azides and proline. nih.govnih.gov In a key example, the reaction of p-toluenesulfonyl azide (B81097) and proline was successfully carried out using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a strong base in 1,2-dichloroethane (B1671644) (DCE) at 60°C. nih.gov This reaction is notable as it is the first reported synthesis of proline-derived benzenesulfonamides from three components, including a sulfonyl azide. acs.org The resulting product contains a β-chloroester, which provides a reactive handle for further synthetic modifications. nih.govacs.org This method is atom-economical, uses readily available starting materials, and avoids hazardous reagents. acs.org

Application of Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer a convergent and efficient approach to assemble complex molecules like ((3-Fluorophenyl)sulfonyl)proline from three or more starting materials in a single step. organic-chemistry.org These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. organic-chemistry.orgresearchgate.netajgreenchem.com L-Proline itself can act as an organo-catalyst in MCRs for the synthesis of various heterocyclic compounds. ajgreenchem.commdpi.com For instance, a three-component reaction of proline, aldehydes, and sulfonyl azides under metal-free conditions has been developed for the synthesis of N-sulfonylamidines. researchgate.net This highlights the potential of MCRs to construct the core scaffold of proline derivatives with a sulfonyl group. The versatility of MCRs allows for wide variations in the starting materials, enabling the synthesis of extensive compound libraries for drug discovery and other applications. organic-chemistry.org

Synthesis Utilizing 3-Fluorobenzenesulfonyl Chloride as a Key Precursor

A primary and widely used method for synthesizing ((3-Fluorophenyl)sulfonyl)proline involves the reaction of 3-fluorobenzenesulfonyl chloride with proline. This reaction is typically performed under basic conditions, using a base like triethylamine (B128534) or sodium hydroxide, to facilitate the nucleophilic substitution of the sulfonyl chloride by the secondary amine of proline. The reaction is generally conducted in an organic solvent such as dichloromethane (B109758) or tetrahydrofuran. 3-Fluorobenzenesulfonyl chloride is a commercially available reagent that can be prepared from precursors like 3-fluorothiophenol (B1676560) or meta-fluoroaniline. lookchem.comchemicalbook.comsigmaaldrich.comnih.gov This direct sulfonylation approach is a straightforward and effective way to introduce the 3-fluorophenylsulfonyl moiety onto the proline ring.

| Starting Material | Reagent | Product | Reference |

| 1,3-Benzenedisulfonyl fluoride | Potassium fluoride | 3-Fluorobenzenesulfonyl fluoride | google.com |

| 3-Fluorothiophenol | Oxone, Potassium chloride | 3-Fluorobenzenesulfonyl chloride | lookchem.com |

| meta-Fluoroaniline | Hydrogen chloride, Sodium nitrite, Sulfur dioxide, Copper dichloride | 3-Fluorobenzenesulfonyl chloride | lookchem.com |

Derivatization from L-Proline and Related Proline Derivatives

The synthesis of ((3-Fluorophenyl)sulfonyl)proline inherently involves the derivatization of L-proline or its analogs. To facilitate analysis and further reactions, proline often undergoes derivatization of its carboxyl and amino groups. sigmaaldrich.com For gas chromatography (GC) analysis, the carboxyl group can be esterified, and the amino group subsequently blocked. sigmaaldrich.com For instance, a two-step process involving methylation followed by acetylation can be employed without causing racemization. sigmaaldrich.com For high-performance liquid chromatography (HPLC), derivatization with a fluorescent reagent like NBD-Cl is used to enable detection, as proline itself lacks a chromophore. impactfactor.orgresearchgate.net

Furthermore, the synthesis of substituted prolines, such as 3-substituted prolines, provides a platform for creating diverse analogs. mdpi.com These derivatives are valuable for structure-activity relationship (SAR) studies and for developing peptide mimetics. mdpi.com For example, the synthesis of 3-fluoro-4-hydroxy prolines has been achieved through electrophilic fluorination of an enolate of N-Boc-4-oxo-l-proline benzyl (B1604629) ester. nih.gov

Strategies for the Design and Synthesis of Structure-Activity Relationship (SAR) Probes and Analogs

To explore the biological activity and optimize the properties of ((3-Fluorophenyl)sulfonyl)proline, the design and synthesis of analogs for structure-activity relationship (SAR) studies are crucial.

Systematic Modification of the 3-Fluorophenyl Moiety

Systematic modification of the 3-fluorophenyl group is a key strategy in SAR studies to understand how changes in this part of the molecule affect its biological activity. nih.govnih.gov The position and nature of substituents on the phenyl ring can significantly influence factors like binding affinity to biological targets. frontiersin.orgfrontiersin.org For instance, in studies of other bioactive molecules, the presence and position of a halogen, such as fluorine, on a phenyl ring have been shown to be critical for inhibitory effects on specific enzymes or transporters. frontiersin.org The synthesis of a series of analogs with variations on the fluorophenyl ring allows for a detailed investigation of these electronic and steric effects. nih.gov This approach has been successfully applied to various classes of compounds, including inhibitors of the dopamine (B1211576) transporter and human equilibrative nucleoside transporters, demonstrating its utility in optimizing lead compounds. nih.govfrontiersin.org

Chemical Modifications of the Proline Ring System

The proline ring of ((3-Fluorophenyl)sulfonyl)proline serves as a versatile template for a variety of chemical modifications, enabling the synthesis of a diverse array of derivatives with tailored properties. These modifications can introduce new functional groups, alter the ring's conformation, and ultimately fine-tune the biological activity of the parent molecule.

One prominent strategy for modifying the proline ring involves the introduction of substituents at various positions. For instance, hydroxylation of the proline ring, a common post-translational modification in nature, can be achieved synthetically to create hydroxyproline (B1673980) analogs. researchgate.net This modification can influence the conformational preferences of the proline ring and introduce a site for further functionalization. researchgate.net The synthesis of 3- and 4-alkylated derivatives of proline has also been explored, offering a means to introduce hydrophobic or sterically demanding groups that can impact molecular interactions. sigmaaldrich.com

More complex modifications involve the synthesis of "proline chimeras," which combine the structural constraints of the proline ring with the side-chain functionalities of other amino acids. nih.gov This approach allows for the creation of novel building blocks for peptidomimetics with unique structural and functional attributes. nih.gov For example, the synthesis of 3-substituted prolines can be achieved through various methods, including the 1,4-addition of organometallic reagents to 2,3-didehydroprolinate derivatives. nih.gov

Furthermore, the concept of "proline editing" provides a powerful solid-phase approach to introduce a wide range of functional groups onto the proline ring. nih.gov This method typically starts with the incorporation of a hydroxyproline residue into a peptide, followed by stereospecific modification of the hydroxyl group to introduce diverse functionalities, including those for bioorthogonal conjugation reactions. nih.gov

The table below summarizes various chemical modifications of the proline ring and the synthetic strategies employed.

| Modification Type | Synthetic Strategy | Potential Impact | Reference |

| Hydroxylation | Synthetic hydroxylation methods | Alters ring conformation, introduces functionalization site | researchgate.net |

| Alkylation | Introduction of alkyl groups at C3 or C4 | Modulates hydrophobicity and steric bulk | sigmaaldrich.com |

| Chimeric Analogs | Synthesis of 3-substituted prolines | Combines proline's rigidity with other amino acid side-chain properties | nih.gov |

| Diverse Functionalization | "Proline editing" on solid phase | Introduces a wide array of functional groups for various applications | nih.gov |

Incorporation of ((3-Fluorophenyl)sulfonyl)proline into Hybrid Molecular Architectures and Peptidomimetics

The unique structural features of ((3-Fluorophenyl)sulfonyl)proline make it an attractive building block for the construction of complex molecular architectures and peptidomimetics. Its incorporation can significantly influence the conformation and biological activity of the resulting hybrid molecules.

One key application lies in the synthesis of peptidomimetics, where the sulfonated proline moiety can act as a rigid scaffold to mimic or stabilize specific peptide secondary structures, such as β-turns or polyproline helices. nih.gov The N-sulfonyl group can also impact the cis/trans isomerization of the peptidyl-prolyl bond, a critical factor in protein folding and function. sigmaaldrich.com

The synthesis of such hybrid molecules often involves standard peptide coupling techniques. researchgate.net For example, the carboxyl group of ((3-Fluorophenyl)sulfonyl)proline can be activated and coupled with the amino group of another amino acid or peptide fragment. Conversely, the secondary amine of a proline derivative can be sulfonylated with 3-fluorobenzenesulfonyl chloride.

Furthermore, ((3-Fluorophenyl)sulfonyl)proline derivatives can be incorporated into larger molecular frameworks to create novel therapeutic agents. For instance, sulfonamide derivatives of various heterocyclic compounds are widely explored in medicinal chemistry for their diverse pharmacological activities. scholarsresearchlibrary.comresearchgate.netmdpi.com The conjugation of ((3-Fluorophenyl)sulfonyl)proline to other bioactive molecules can lead to hybrid compounds with improved properties.

The table below illustrates examples of incorporating proline derivatives into larger molecular structures.

| Hybrid Molecule Type | Synthetic Approach | Purpose of Incorporation | Reference |

| Peptidomimetics | Standard peptide coupling | To mimic or stabilize peptide secondary structures | nih.gov |

| Bioactive Conjugates | Coupling to other active molecules | To create hybrid compounds with enhanced properties | scholarsresearchlibrary.comresearchgate.net |

| Prolylproline Dipeptides | Classical peptide synthesis or dioxopiperazine ring opening | To study dipeptide conformations and activities | researchgate.net |

Stereochemical Control and Chiral Synthesis of ((3-Fluorophenyl)sulfonyl)proline and its Diastereoisomers

The stereochemistry of the proline ring is crucial for the biological activity of its derivatives. Therefore, precise control over the stereochemical outcome during the synthesis of ((3-Fluorophenyl)sulfonyl)proline and its diastereoisomers is of paramount importance.

The synthesis of enantiomerically pure ((3-Fluorophenyl)sulfonyl)proline typically starts from a chiral pool material, such as L-proline or D-proline. The sulfonation of the proline nitrogen with 3-fluorobenzenesulfonyl chloride generally proceeds without affecting the stereocenter at the α-carbon.

However, when modifications are introduced to the proline ring itself, the creation of new stereocenters necessitates diastereoselective synthetic methods. For example, the synthesis of 3-substituted prolines can be achieved with high diastereoselectivity through methods like the asymmetric conjugate addition of N-(diphenylmethylene)glycine ester to α,β-unsaturated aldehydes catalyzed by a chiral phase-transfer catalyst. researchgate.net Another approach involves the diastereoselective 1,4-addition of organocuprates to a chiral α,β-unsaturated ester derived from Garner's aldehyde. nih.gov

The synthesis of highly functionalized proline derivatives with multiple stereocenters can be achieved through cascade reactions. For instance, a Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide can lead to 3-ethynyl proline derivatives with high diastereoselectivity. mdpi.comnih.gov

The separation of diastereomers can often be accomplished by chromatographic techniques or by selective crystallization. In some cases, enzymatic resolution can also be employed to obtain the desired stereoisomer.

The table below highlights various strategies for achieving stereochemical control in the synthesis of proline derivatives.

| Synthetic Challenge | Methodology | Key Features | Reference |

| Enantioselective Synthesis | Starting from chiral pool (L- or D-proline) | Preserves the original stereocenter | N/A |

| Diastereoselective Synthesis of 3-Substituted Prolines | Asymmetric conjugate addition | High enantioselectivity and diastereoselectivity | researchgate.net |

| Diastereoselective Synthesis of 3-Substituted Prolines | 1,4-addition to a chiral α,β-unsaturated ester | High diastereoselectivity | nih.gov |

| Diastereoselective Synthesis of Functionalized Prolines | Cu(I)-catalyzed cascade reaction | High diastereoselectivity in a single step | mdpi.comnih.gov |

Enzyme Inhibition Kinetics and Mechanistic Studies

Detailed kinetic and mechanistic data for the inhibition of specific enzymes by ((3-Fluorophenyl)sulfonyl)proline are not available in the public domain.

Scientific literature providing evidence for the identification and validation of ALDH4A1, Prolyl-tRNA Synthetase, DPP-4, or Alpha-Amylase as direct enzyme targets of ((3-Fluorophenyl)sulfonyl)proline could not be located.

Without confirmed enzyme targets, a detailed characterization of the inhibition modes of ((3-Fluorophenyl)sulfonyl)proline remains speculative.

No specific Ki or IC50 values for the inhibition of ALDH4A1, Prolyl-tRNA Synthetase, DPP-4, or Alpha-Amylase by ((3-Fluorophenyl)sulfonyl)proline have been reported in the available literature.

There are no available studies analyzing whether ((3-Fluorophenyl)sulfonyl)proline acts as a competitive, uncompetitive, or non-competitive inhibitor against the specified potential enzyme targets.

Information regarding the influence of substrate concentration on the inhibition profile of ((3-Fluorophenyl)sulfonyl)proline is not available, as no specific enzyme inhibition studies have been found.

Detailed Characterization of Enzyme Inhibition Modes

Investigation of Protein-Protein Interaction (PPI) Modulation

There is no information available in the scientific literature to suggest that ((3-Fluorophenyl)sulfonyl)proline has been investigated for its potential to modulate protein-protein interactions.

Lack of Specific Research Data on ((3-Fluorophenyl)sulfonyl)proline

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound ((3-Fluorophenyl)sulfonyl)proline within the precise contexts requested. The inquiry sought to elucidate the molecular mechanisms and biological target interactions of this compound, with a focused exploration of its role as a protein-protein interaction (PPI) interface disruptor or stabilizer, its receptor binding profile for the 5-HT6 receptor, and its interactions with the amino acid transporters SLC1A4 and SLC1A5.

Despite a thorough investigation, no dedicated studies or detailed findings directly assessing ((3-Fluorophenyl)sulfonyl)proline for these specific biological activities were identified. The current body of scientific literature does not appear to contain assessments of this particular compound's ability to modulate protein-protein interactions, nor does it provide data on its affinity for the 5-HT6 receptor or its functional interaction with the SLC1A4 and SLC1A5 transporters.

While general information exists on related chemical structures, such as sulfonyl-containing compounds and proline analogs, and their broad roles in medicinal chemistry and biology, this information is not specific to ((3-Fluorophenyl)sulfonyl)proline. Extrapolating from these related compounds would be speculative and would not meet the required standard of scientific accuracy for an article focused solely on the specified molecule.

Therefore, due to the absence of direct and specific research findings, it is not possible to generate a scientifically accurate and informative article on ((3-Fluorophenyl)sulfonyl)proline that adheres to the detailed outline provided. The sections and subsections concerning its role as a PPI modulator, its 5-HT6R affinity, and its interaction with SLC1A4/5 transporters cannot be substantively addressed with the currently available scientific evidence. Further empirical research and publication of data specific to ((3-Fluorophenyl)sulfonyl)proline are required to fulfill such a request.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Systematic Exploration of Structural Features and their Influence on Biological Efficacy

A molecule's biological effect is not the result of a single feature, but rather the synergistic interplay of its various components. For phenylsulfonyl-proline scaffolds, the proline ring, the sulfonyl linker, and the substituted phenyl group each play a critical role in defining the compound's biological profile.

Fluorine's high electronegativity and ability to form specific non-covalent interactions, such as hydrogen bonds and multipolar interactions with carbonyl groups in a protein's binding pocket, can enhance binding affinity. nih.gov For instance, in studies of other inhibitor classes, a fluorine atom at a specific position can lead to favorable interactions with key amino acid residues like Valine or Lysine within a target's active site. researchgate.net The electronic effects of fluorine also modify the properties of the entire phenyl ring, influencing how it engages in hydrophobic or π-π stacking interactions with the target protein. researchgate.net

Furthermore, fluorination of the proline ring itself, while not present in the parent compound, has been extensively studied and offers insights into the importance of this moiety. Placing fluorine at the C3 or C4 position of the proline ring stereoselectively alters the ring's pucker (C4-endo vs. C4-exo) and the cis/trans ratio of the preceding amide bond. nih.govnih.gov These conformational changes directly impact how the molecule is recognized by its biological target, an effect that has been leveraged to enhance binding to proteins like the VHL E3 ubiquitin ligase. nih.gov

The table below summarizes the influence of fluorine substitution on the activity of various inhibitor classes, illustrating the general principles applicable to the ((3-Fluorophenyl)sulfonyl)proline scaffold.

| Compound Class | Fluorine Position | Observed Effect on Activity | Reference |

| c-Met Kinase Inhibitors | 2-fluorophenoxy | Can occupy a region near Lys1110, contributing to activity. | researchgate.net |

| Dopamine (B1211576) Transporter (DAT) Inhibitors | bis(4-fluorophenyl) | High affinity binding to DAT. | nih.gov |

| Equilibrative Nucleoside Transporter (ENT) Inhibitors | 2-fluorophenyl | Modification of this moiety alters inhibitory potency and selectivity for ENT1 vs. ENT2. | frontiersin.org |

The sulfonyl group (SO₂) is a crucial functional group in many therapeutic agents and plays a multifaceted role in the activity of ((3-Fluorophenyl)sulfonyl)proline. It is not merely a linker but an active participant in molecular recognition. sioc-journal.cn The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, allowing them to form strong, directional interactions with hydrogen bond donors (e.g., the amide protons of amino acid backbones or specific side chains) in a protein's active site. nih.gov This capability is critical for anchoring the inhibitor in the correct orientation for optimal binding.

Structurally, the sulfonyl group is a bioisostere of other important functional groups like carbonyl or phosphate (B84403) groups, meaning it has similar steric and electronic properties. sioc-journal.cn This allows it to mimic the interactions of natural substrates or other inhibitors. Its tetrahedral geometry also imparts a specific three-dimensional constraint on the molecule, influencing the relative orientation of the proline ring and the fluorophenyl group, which can be crucial for fitting into a well-defined binding pocket. nih.gov

In various classes of drugs, including inhibitors of enzymes like aldose reductase and dipeptidyl peptidase IV, the sulfonyl or sulfonamide moiety is a key pharmacophore responsible for the inhibitory activity. nih.gov Studies on other sulfonamide-based inhibitors have shown that this group is essential for binding to the target and that its removal or replacement often leads to a significant loss of potency. mdpi.com

The table below details the roles of the sulfonyl group in different contexts, highlighting its importance for molecular interactions and biological activity.

| Role of Sulfonyl Group | Description | Significance for Inhibition | Reference |

| Hydrogen Bond Acceptor | The two oxygen atoms can accept hydrogen bonds from protein residues. | Anchors the molecule within the binding site, increasing affinity and specificity. | sioc-journal.cnnih.gov |

| Structural Scaffold | Provides a rigid, tetrahedral geometry, constraining the conformation of attached groups. | Enforces a specific conformation that may be optimal for fitting into the active site. | nih.gov |

| Bioisosteric Replacement | Can act as a mimic for other functional groups like carbonyls or phosphates. | Allows the molecule to engage in similar interactions as a natural substrate or other known ligands. | sioc-journal.cn |

Stereochemistry is a critical determinant of biological activity, as biomolecules like enzymes and receptors are chiral and often exhibit a high degree of stereoselectivity. For ((3-Fluorophenyl)sulfonyl)proline, the chirality of the proline ring is fundamental to its biological response. Proline's unique cyclic structure restricts the conformational freedom of the peptide backbone. nih.govsigmaaldrich.com The specific stereoisomer (L-proline or D-proline derivative) will dictate the spatial arrangement of the carboxylate and the phenylsulfonyl groups, which must be precisely positioned to interact with their respective binding pockets on the target protein.

Development and Validation of Quantitative Structure-Activity Relationship Models

QSAR modeling represents a powerful computational strategy to translate the qualitative understanding from SAR studies into predictive, mathematical models. nih.gov The goal is to establish a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.com

The development of a QSAR model for a class of inhibitors like phenylsulfonyl prolines would typically involve several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. researchgate.netnih.gov Then, for each molecule, a set of "descriptors" is calculated. These can range from simple 2D properties (e.g., molecular weight, logP) to complex 3D fields (e.g., steric and electrostatic fields in Comparative Molecular Field Analysis, CoMFA). nih.govnih.gov

Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Regression (SVR) and Random Forest (RF), a mathematical equation is generated that links the descriptors to the activity. mdpi.comfrontiersin.org

Model Validation: A crucial step is the rigorous validation of the model to ensure its predictive power and robustness. frontiersin.org This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and stability. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds (a "test set") that were not used in the model's creation. The predictive correlation coefficient (R²_pred) is a key metric here. nih.gov

A well-validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. nih.gov

The table below outlines common methodologies used in QSAR model development.

| QSAR Method | Descriptors Used | Statistical Technique | Typical Application | Reference |

| CoMFA | 3D Steric and Electrostatic Fields | Partial Least Squares (PLS) | Guiding 3D structural modifications for improved potency. | nih.gov |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | Partial Least Squares (PLS) | Provides more intuitive contour maps for interpretation. | nih.gov |

| MLR | 2D/3D Topological, Constitutional, and Quantum-Chemical Descriptors | Multiple Linear Regression | Developing simple, interpretable models based on a small number of key descriptors. | nih.gov |

| Machine Learning (RF, SVR) | A wide range of 2D and 3D descriptors | Random Forest, Support Vector Regression | Building complex, non-linear models that can capture intricate SAR trends. | frontiersin.org |

Investigation of Structure-Property Relationships Relevant to Biological Systems (excluding physicochemical properties)

Beyond direct binding affinity, the structural features of ((3-Fluorophenyl)sulfonyl)proline influence other biologically relevant properties. These structure-property relationships dictate how the molecule behaves within a complex biological environment.

One key property is target selectivity . A molecule may bind to several related proteins. Structural modifications can be used to enhance binding to the desired target while reducing affinity for others (off-targets). For example, modifying the substitution pattern on the fluorophenyl ring could exploit subtle differences in the amino acid composition of the binding sites between different protein isoforms, thereby conferring selectivity. frontiersin.org

Another important aspect is the influence of structure on binding kinetics (the rates of association and dissociation of the inhibitor from its target). A compound with a slow dissociation rate (a long residence time) may exhibit a more durable biological effect. The sulfonyl group, through its strong hydrogen bonding capacity, or the fluorophenyl moiety, through specific interactions, could contribute to a slower "off-rate" and prolonged target engagement.

Finally, the proline moiety itself is known to influence the susceptibility of adjacent peptide bonds to cleavage by proteases . nih.gov In the context of a peptidomimetic inhibitor, the specific conformation imposed by the phenylsulfonyl-proline structure could confer resistance to metabolic degradation by peptidases, thereby increasing its biological half-life and duration of action.

Advanced Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a cornerstone of computational drug design, used to predict how a molecule binds to a receptor. For ((3-Fluorophenyl)sulfonyl)proline, such studies would be invaluable in identifying its potential biological targets.

Prediction of Binding Modes and Interaction Fingerprints with Identified Biological Targets

There is currently a lack of published data identifying specific biological targets for ((3-Fluorophenyl)sulfonyl)proline. While general statements suggest its potential for enzyme inhibition or receptor binding, specific molecular docking studies detailing its binding modes and interaction fingerprints with any particular protein are not available in the public domain.

Analysis of Key Binding Site Residues and Intermolecular Interactions

Consequently, without identified targets and docking studies, there is no information on the key amino acid residues that might interact with ((3-Fluorophenyl)sulfonyl)proline. Analysis of potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atom, would be entirely theoretical at this stage.

Structure-Based Virtual Screening for the Identification of Novel Analogs

Structure-based virtual screening is a powerful technique to identify novel compounds with similar or improved activity by screening large compound libraries against a target's binding site. Although this methodology is well-established, there are no reported instances of its use with ((3-Fluorophenyl)sulfonyl)proline as a starting point for the discovery of new analogs.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the movement and conformational changes of a molecule over time, as well as the stability of a ligand-protein complex. Regrettably, no MD simulation studies on ((3-Fluorophenyl)sulfonyl)proline have been published. Such studies would be crucial to understand its flexibility, the stability of its potential binding poses, and the energetic landscape of its interaction with a biological target.

Homology Modeling and De Novo Protein Structure Prediction for Undetermined Target Structures

In cases where the three-dimensional structure of a biological target is unknown, homology modeling or de novo protein structure prediction can be employed. However, since no specific biological targets for ((3-Fluorophenyl)sulfonyl)proline have been identified in the literature, the application of these modeling techniques in the context of this compound has not been reported.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to understand the electronic properties of a molecule, including its electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and reactivity. While these calculations would offer a deeper understanding of the chemical behavior of ((3-Fluorophenyl)sulfonyl)proline, no such studies have been made publicly available.

In Vitro Biological Assay Development and Application in Research

Development and Optimization of Cell-Based Assays for Functional Activity

Cell-based assays are crucial for confirming that a compound can access its intracellular target and exert a biological effect in a physiologically relevant environment.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to verify the direct binding of a ligand to its target protein within intact cells. nih.gov The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation. When cells are heated, proteins unfold and aggregate; however, if a compound is bound to its target protein, the melting temperature (Tm) of the protein increases.

For inhibitors of prolyl oligopeptidase (PREP), CETSA has been employed to confirm target engagement in various cell lines. nih.govdiva-portal.org In these studies, cells are treated with the inhibitor, heated to different temperatures, and then lysed. The amount of soluble, non-denatured PREP remaining at each temperature is quantified, typically by Western blot or other protein detection methods. A positive shift in the melting curve for PREP in inhibitor-treated cells compared to control cells provides direct evidence of target engagement. researchgate.net This method is invaluable for distinguishing on-target effects from other cellular activities and for ensuring that observed phenotypes are a direct result of the inhibitor binding to PREP. nih.govnih.gov

Phenotypic screening involves testing compounds for their effects on cellular behavior or morphology without a preconceived target. For the class of compounds including ((3-Fluorophenyl)sulfonyl)proline, phenotypic effects related to PREP inhibition have been extensively studied. Research has shown that PREP inhibitors can induce autophagy, the cellular process for degrading and recycling damaged components, in retinal pigment epithelium (RPE) cells. nih.govdiva-portal.org This was observed through changes in autophagy markers like increased LC3-II and decreased p62 levels.

Furthermore, in cell models of Parkinson's disease using SH-SY5Y neuroblastoma cells, PREP inhibitors have been shown to reduce the aggregation of α-synuclein, a key pathological hallmark of the disease. nih.govlu.se Other studies using ARPE-19 cells, a model for age-related macular degeneration, have demonstrated that PREP inhibitors can be cytoprotective and anti-inflammatory, particularly under conditions of proteasomal stress. mdpi.com These phenotypic discoveries highlight the therapeutic potential of modulating PREP activity and provide a functional context for the compound's mechanism of action.

To measure the functional activity of inhibitors inside cells, assays have been developed to quantify intracellular PREP activity. These assays typically involve lysing the cells after treatment with an inhibitor and then measuring the residual enzyme activity in the lysate using a fluorogenic PREP substrate. lu.semdpi.com For instance, studies have successfully measured the significant reduction of PREP activity in ARPE-19 cell lysates following treatment with the PREP inhibitor KYP-2047. mdpi.com

Reporter gene assays have also been adapted to study the protein-protein interactions involving PREP. One innovative approach used a protein-fragment complementation assay (PCA) based on a split Gaussia luciferase reporter. nih.gov In this system, complementary fragments of luciferase were fused to PREP and α-synuclein. The direct interaction between the two proteins in live neuroblastoma cells brought the luciferase fragments together, generating a measurable luminescent signal. This assay demonstrated that PREP enhances the dimerization of α-synuclein, providing a powerful tool to screen for compounds that can disrupt this specific interaction. nih.gov

Biochemical Assay Development for Target Interactions

Biochemical assays utilize purified components, such as recombinant enzymes and synthetic substrates, to study the direct interaction between a compound and its target in a controlled, cell-free environment.

Fluorometric enzymatic assays are the primary method for determining the inhibitory potency of compounds like ((3-Fluorophenyl)sulfonyl)proline against purified PREP. eurofinsdiscovery.com These assays are typically performed in microtiter plates for high-throughput screening.

The assay mixture contains purified recombinant human PREP, a suitable buffer (e.g., Tris-HCl), and the test inhibitor at various concentrations. eurofinsdiscovery.com The enzymatic reaction is initiated by adding a fluorogenic substrate, most commonly Z-Gly-Pro-AMC (N-carbobenzyloxy-glycyl-L-proline-7-amino-4-methylcoumarin). eurofinsdiscovery.comresearchgate.net PREP cleaves the substrate, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC formation is monitored over time using a spectrofluorometer (e.g., excitation at 380 nm, emission at 460 nm). eurofinsdiscovery.com The presence of an effective inhibitor reduces the rate of fluorescence increase. From dose-response curves, key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) can be determined, providing a quantitative measure of the compound's potency. researchgate.netnih.govnih.gov

| Parameter | Description | Typical Value Range for Potent PREP Inhibitors |

| Enzyme | Purified recombinant human Prolyl Oligopeptidase (PREP) | 0.05-0.1 µg/mL |

| Substrate | Z-Gly-Pro-AMC | 10-50 µM |

| Detection | Spectrofluorimetry (Ex: ~380 nm, Em: ~460 nm) | - |

| IC₅₀ | Concentration of inhibitor causing 50% enzyme inhibition | 0.8 nM - 25 µM nih.govnih.gov |

| Kᵢ | Inhibition constant, indicating binding affinity | 0.92 µM - 8.12 µM (for competitive inhibitors) nih.gov |

| Incubation | 15-30 minutes at 25°C or room temperature | - |

This table presents typical parameters and value ranges for enzymatic assays designed to test PREP inhibitors.

Receptor binding assays are designed to measure the affinity of a ligand for a specific receptor, often by competing with a known radiolabeled or fluorescently-labeled ligand. revvity.comyoutube.com This methodology is standard for compounds targeting cell surface receptors like G-protein coupled receptors or ion channels. nih.gov

However, for ((3-Fluorophenyl)sulfonyl)proline and its analogs, the primary molecular target is the active site of the enzyme prolyl oligopeptidase, not a classical signaling receptor. nih.gov Therefore, direct enzymatic activity assays, as described in section 6.2.1, are the most relevant and widely used biochemical method for characterizing their potency and mechanism. The scientific literature on this class of compounds focuses on enzyme kinetics and inhibition rather than receptor binding or ligand displacement studies. While sulfonyl-containing compounds exist that are evaluated with receptor binding assays (e.g., sulfonylureas targeting the sulfonylurea receptor), these belong to a different pharmacological class with distinct molecular targets. nih.govnih.gov

Development of Advanced Analytical Methods for Monitoring ((3-Fluorophenyl)sulfonyl)proline in Biological Systems

The quantitative analysis of ((3-Fluorophenyl)sulfonyl)proline in complex biological matrices, such as plasma, serum, and tissue homogenates, is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. The development of robust and sensitive analytical methods is therefore a prerequisite for preclinical and clinical research. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for these applications due to its high selectivity, sensitivity, and wide dynamic range.

A significant challenge in the analysis of proline-containing molecules is their chromatographic behavior and potential for matrix effects in biological samples. For ((3-Fluorophenyl)sulfonyl)proline, the presence of the fluorophenylsulfonyl group introduces unique characteristics that must be considered during method development. The following sections detail the key aspects of developing an advanced analytical method for this compound.

Sample Preparation

The initial and most critical step in the bioanalytical workflow is the efficient extraction of the analyte from the biological matrix. The primary goals of sample preparation are to remove proteins and other interfering substances, concentrate the analyte, and ensure its stability. For ((3-Fluorophenyl)sulfonyl)proline, several extraction techniques can be employed:

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the biological sample to precipitate proteins. While efficient, it may result in a less clean extract and significant matrix effects.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is critical and depends on the polarity of ((3-Fluorophenyl)sulfonyl)proline.

Solid-Phase Extraction (SPE): SPE is a highly effective technique that provides a cleaner extract and can be automated for high-throughput analysis. For ((3-Fluorophenyl)sulfonyl)proline, a reversed-phase or mixed-mode sorbent could be utilized, depending on the compound's physicochemical properties.

A typical SPE protocol would involve conditioning the sorbent, loading the pre-treated sample, washing away interferences, and finally eluting the analyte with an appropriate organic solvent. The eluate is then typically evaporated and reconstituted in a solvent compatible with the HPLC mobile phase.

Chromatographic Separation

Achieving good chromatographic separation is essential to resolve the analyte from endogenous matrix components and potential metabolites, thereby minimizing ion suppression or enhancement during mass spectrometric detection.

Reversed-Phase HPLC: Given the presence of the hydrophobic fluorophenyl group, reversed-phase chromatography is the most suitable separation mode. A C18 column is a common first choice, offering a good balance of retention and resolution.

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape and ionization efficiency) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient is optimized to achieve a short run time while maintaining adequate separation. For instance, a rapid gradient from a low to a high percentage of organic solvent can effectively elute the compound. researchgate.net

Flow Rate and Column Temperature: A flow rate of 0.4-0.6 mL/min is common for standard analytical columns (e.g., 2.1 mm or 4.6 mm internal diameter). The column temperature is usually maintained at around 40°C to ensure reproducible retention times and improve peak symmetry.

Mass Spectrometric Detection

Tandem mass spectrometry is the detection method of choice for its high selectivity and sensitivity.

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and semi-polar molecules like ((3-Fluorophenyl)sulfonyl)proline. It can be operated in either positive or negative ion mode. The choice of polarity depends on the compound's ability to accept a proton (positive mode) or lose a proton (negative mode). The sulfonyl and proline carboxyl groups suggest that negative ion mode could be effective. nih.gov

Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring a specific product ion in the third quadrupole (Q3). This process provides a high degree of selectivity. The selection of precursor and product ions requires optimization of the compound-dependent parameters like declustering potential and collision energy.

A hypothetical LC-MS/MS method for ((3-Fluorophenyl)sulfonyl)proline is summarized in the table below. The parameters are based on typical values for the analysis of similar small molecules in biological fluids. researchgate.netnih.gov

| Parameter | Condition |

| Sample Preparation | |

| Technique | Solid-Phase Extraction (SPE) |

| Sorbent | Reversed-Phase C18 |

| Sample Volume | 100 µL plasma |

| Elution Solvent | Methanol |

| Liquid Chromatography | |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% B to 95% B in 3 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | [M-H]⁻ |

| Product Ion (Q3) | To be determined by infusion |

| Declustering Potential | To be optimized |

| Collision Energy | To be optimized |

Method Validation

A developed bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the instrument response is proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The development of advanced analytical methods, particularly LC-MS/MS, is fundamental to the research and development of ((3-Fluorophenyl)sulfonyl)proline. A well-characterized and validated method provides the reliable data needed to make critical decisions throughout the drug discovery and development process.

Due to a lack of publicly available scientific literature and research data specifically identifying the biological targets of the chemical compound ((3-Fluorophenyl)sulfonyl)proline, it is not possible to provide a detailed article on its target validation, chemical probe development, and off-target analysis as requested.

The successful generation of the required content is contingent upon foundational knowledge of the compound's specific biological interactions, which appears to be unestablished in the current body of scientific research. Without confirmed biological targets, the subsequent discussions on validation strategies, probe design, and proteomic profiling are purely speculative and cannot be grounded in factual, evidence-based information.

Further research and initial screening studies to identify the protein(s) or cellular pathways that ((3-Fluorophenyl)sulfonyl)proline interacts with would be necessary before a comprehensive analysis as outlined in the prompt can be conducted.

Q & A

Q. What synthetic strategies are employed to introduce the (3-fluorophenyl)sulfonyl group into proline derivatives?

Methodological Answer:

- The sulfonylation of proline derivatives typically involves coupling reactions using sulfonyl chlorides or sulfonyl azides. For example, Cu-catalyzed three-component reactions (e.g., with sulfonyl azides and alkynes) are effective for introducing sulfonyl groups, as demonstrated in analogous studies on sulfonyl-containing compounds .

- Key considerations include optimizing reaction conditions (e.g., solvent polarity, temperature) to avoid racemization of the proline chiral center and using protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high yields and purity .

Q. How is the molecular structure of ((3-Fluorophenyl)sulfonyl)proline validated experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the substituent positions and stereochemistry. For instance, fluorine-specific NMR can resolve the electronic environment of the 3-fluorophenyl group .

- X-ray crystallography provides definitive proof of the three-dimensional arrangement, as seen in related sulfonamide structures .

- High-resolution mass spectrometry (HRMS) and InChI codes (e.g., InChI=1S/C13H9FN2O2S...) further validate molecular identity .

Advanced Research Questions

Q. How does the (3-fluorophenyl)sulfonyl modification influence proline's biological activity in cellular stress responses?

Methodological Answer:

- Proline is known to mitigate oxidative stress in plants and tumors . To assess the modified proline’s role, researchers can:

- Conduct comparative gene expression profiling (e.g., qRT-PCR) of proline-metabolizing enzymes (P5CS, PDH) in cells treated with native proline vs. ((3-Fluorophenyl)sulfonyl)proline .

- Use stress-inducing agents (e.g., H₂O₂) to evaluate changes in reactive oxygen species (ROS) scavenging efficiency via fluorescence assays (e.g., DCFH-DA) .

Q. What experimental approaches are used to evaluate the target-binding affinity of ((3-Fluorophenyl)sulfonyl)proline?

Methodological Answer:

- Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamics to receptors (e.g., enzymes in proline metabolism) .

- Molecular docking simulations (e.g., AutoDock Vina) predict interaction sites by modeling the sulfonyl group’s hydrogen-bonding potential with active residues .

- Competitive binding assays with fluorescent probes (e.g., FITC-labeled proline analogs) can validate displacement effects .

Q. How can the metabolic stability of ((3-Fluorophenyl)sulfonyl)proline be optimized for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) at the sulfonyl or carboxylate moiety to enhance bioavailability, as seen in sulfonyl-based prodrug strategies .

- Metabolic Profiling : Use liver microsomes or hepatocyte assays to identify degradation pathways (e.g., cytochrome P450-mediated oxidation). LC-MS/MS tracks metabolite formation .

- Stability Enhancement : Fluorine atoms on the phenyl ring reduce metabolic susceptibility via steric and electronic effects, as observed in fluorinated pharmaceuticals .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity between ((3-Fluorophenyl)sulfonyl)proline and related sulfonamide-proline derivatives?

Methodological Answer:

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing fluorine with chlorine) and compare bioactivity in standardized assays (e.g., IC₅₀ in enzyme inhibition) .

- Control Experiments : Verify compound purity (≥98% by HPLC) to rule out batch-specific impurities, a common source of variability .

- Cross-Validation : Replicate key findings using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Experimental Design Considerations

Q. What in vitro models are suitable for assessing the therapeutic potential of ((3-Fluorophenyl)sulfonyl)proline?

Methodological Answer:

- Cancer Models : Use tumor cell lines with upregulated proline metabolism (e.g., SUM159PT) to test antiproliferative effects via MTT assays .

- Neurodegenerative Models : Primary neuronal cultures exposed to amyloid-β can evaluate neuroprotective effects, leveraging proline’s known role in protein folding .

- Dosage Optimization : Conduct dose-response curves (0.1–100 µM) to identify therapeutic windows, accounting for the compound’s enhanced solubility from the sulfonyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.